Cas no 2137844-07-4 (6-chloro-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl fluoride)

6-chloro-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl fluoride structure
2137844-07-4 structure
商品名:6-chloro-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl fluoride
CAS番号:2137844-07-4
MF:C9H6ClFO3S
メガワット:248.658544063568
CID:5793447
PubChem ID:165452977

6-chloro-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

    • EN300-727728
    • 6-chloro-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl fluoride
    • 2137844-07-4
    • インチ: 1S/C9H6ClFO3S/c10-7-3-5-1-2-8(12)6(5)4-9(7)15(11,13)14/h3-4H,1-2H2
    • InChIKey: HTPSSZKREUKBNA-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(=CC2C(CCC=2C=1)=O)S(=O)(=O)F

計算された属性

  • せいみつぶんしりょう: 247.9710211g/mol
  • どういたいしつりょう: 247.9710211g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 375
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 59.6Ų

6-chloro-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl fluoride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-727728-1.0g
6-chloro-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl fluoride
2137844-07-4
1g
$0.0 2023-06-07

6-chloro-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl fluoride 関連文献

6-chloro-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl fluorideに関する追加情報

Recent Advances in the Study of 6-Chloro-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl Fluoride (CAS: 2137844-07-4)

The compound 6-chloro-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl fluoride (CAS: 2137844-07-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential applications in drug discovery. This research brief aims to provide an overview of the latest studies and developments related to this compound, highlighting its synthesis, biological activity, and potential therapeutic uses.

Recent literature has focused on the synthesis and characterization of 6-chloro-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl fluoride, with particular emphasis on its role as a versatile intermediate in the development of sulfonyl fluoride-based covalent inhibitors. Sulfonyl fluorides are known for their ability to form stable covalent bonds with nucleophilic residues in target proteins, making them valuable tools in chemical biology and drug design. The presence of the chloro and sulfonyl fluoride groups in this compound enhances its reactivity and selectivity, enabling precise targeting of specific biological pathways.

One of the key findings from recent studies is the application of 6-chloro-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl fluoride in the development of covalent inhibitors for serine hydrolases, a class of enzymes implicated in various diseases, including cancer and neurodegenerative disorders. Researchers have demonstrated that this compound can selectively modify active-site serine residues, leading to potent and irreversible inhibition of target enzymes. This property has been exploited in the design of novel therapeutics with improved efficacy and reduced off-target effects.

In addition to its role in enzyme inhibition, 6-chloro-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl fluoride has also been investigated for its potential as a chemical probe in proteomics studies. By incorporating this compound into activity-based protein profiling (ABPP) platforms, researchers have been able to map the activity of serine hydrolases in complex biological systems. This approach has provided valuable insights into enzyme function and regulation, paving the way for the discovery of new drug targets and biomarkers.

Further studies have explored the pharmacokinetic and pharmacodynamic properties of 6-chloro-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl fluoride derivatives. Optimizing the bioavailability and metabolic stability of these compounds remains a critical challenge, but recent advances in medicinal chemistry have led to the development of analogs with improved drug-like properties. These efforts are expected to accelerate the translation of sulfonyl fluoride-based inhibitors into clinical applications.

In conclusion, 6-chloro-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl fluoride (CAS: 2137844-07-4) represents a promising scaffold for the development of covalent inhibitors and chemical probes in chemical biology and drug discovery. Ongoing research is likely to uncover new applications and optimize the therapeutic potential of this compound, making it a valuable asset in the fight against various diseases. Future studies should focus on further elucidating its mechanism of action and expanding its utility in diverse biological contexts.

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